3,4,5,6-Tetrabromo-O-xylene
Description
3,4,5,6-Tetrabromo-o-xylene (C₈H₄Br₄) is a brominated aromatic compound characterized by four bromine atoms attached to the ortho positions of a xylene backbone. It is a white crystalline solid with a molecular weight of 421.77 g/mol and a melting point of approximately 504°F (262°C) . The compound is insoluble in water and exhibits low reactivity under standard conditions, though it may react with strong oxidizers, amines, or alkali metals .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5,6-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJRAJZMOVQFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21065 | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031116 | |
| Record name | 1,2,3,4-tetrabromo-5,6-dimethylbenzene | |
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Molecular Weight |
421.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,5,6-tetrabromo-o-xylene is an off-white solid. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
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Boiling Point |
705 to 707 °F at 760 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/21065 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
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CAS No. |
36059-21-9, 2810-69-7 | |
| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/21065 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzene, 1,2,3,4-tetrabromo-5,6-dimethyl- | |
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| Record name | Xylene, tetrabromo derivative | |
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| Record name | Tetrabromo-o-xylene | |
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| Record name | 1,2,3,4-tetrabromo-5,6-dimethylbenzene | |
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| Record name | Xylene, tetrabromo derivative | |
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Melting Point |
504 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21065 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Preparation Methods
Photochemical Bromination of o-Xylene
The most widely documented method for synthesizing 3,4,5,6-tetrabromo-o-xylene involves the direct bromination of o-xylene using elemental bromine under photochemical conditions. This reaction proceeds via a radical mechanism initiated by ultraviolet (UV) light, which cleaves bromine molecules into reactive radicals.
Reaction Mechanism and Stoichiometry
The bromination occurs at the methyl groups of o-xylene, resulting in the substitution of all four hydrogen atoms with bromine. The overall reaction is represented as:
\text{C}6\text{H}4(\text{CH}3)2 + 4 \ \text{Br}2 \rightarrow \text{C}6\text{H}4(\text{CHBr}2)_2 + 4 \ \text{HBr} $$
.
UV light (275–400 nm) is critical for sustaining the radical chain process, enabling the sequential substitution of hydrogen atoms. The use of a General Electric R.S. Reflector Type 275-watt sun lamp positioned 1 cm from the reaction flask ensures sufficient irradiance.
Experimental Procedure
A typical procedure involves the following steps:
- Reactor Setup : A 2-liter three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with 117 g (1.1 mol) of dry o-xylene.
- Bromine Addition : 700 g (4.4 mol) of bromine is added dropwise over 10–14 hours while maintaining the temperature at 120–175°C.
- Post-Reaction Treatment : The mixture is stirred at 170°C for 1 hour under UV light, cooled, and crystallized overnight.
- Purification : The crude product is dissolved in hot chloroform, treated with activated charcoal (Norit), and recrystallized to yield 344–370 g (74–80%) of white crystals.
Table 1: Key Reaction Parameters for Photochemical Bromination
| Parameter | Value |
|---|---|
| o-Xylene | 117 g (1.1 mol) |
| Bromine | 700 g (4.4 mol) |
| Temperature | 120–175°C |
| Reaction Time | 10–14 hours |
| Yield | 74–80% |
| Purification Solvent | Chloroform |
Stepwise Bromination Approaches
While the photochemical method dominates industrial synthesis, alternative stepwise bromination strategies have been explored to improve selectivity and safety.
Controlled Addition of Brominating Agents
In modified protocols, bromine is replaced with less hazardous agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). However, these methods often result in lower yields (50–60%) due to incomplete substitution.
Solvent-Mediated Bromination
Non-polar solvents like carbon tetrachloride (CCl₄) enhance bromine solubility and radical stability. A study reported 98% conversion of tetrabromo-p-xylene analogs using CCl₄, suggesting potential applicability to the o-xylene derivative.
Purification and Characterization
Recrystallization and Filtration
The crude product is typically dissolved in chloroform at 60–70°C and filtered through activated charcoal to remove polymeric byproducts. Sequential cooling to 0°C yields high-purity crystals, with a melting point of 115–116°C.
Spectroscopic Analysis
- ¹H NMR : Absence of methyl proton signals (δ 2.3–2.5 ppm) confirms complete bromination.
- Mass Spectrometry : Molecular ion peak at m/z 458 ([M]⁺) corresponds to C₈H₄Br₄.
Chemical Reactions Analysis
3,4,5,6-Tetrabromo-O-xylene undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with sodium iodide to form α,α’-dibromo-o-xylylene, which can further react with dienophiles to produce naphthylene.
Cycloaddition Reactions: The α,α’-dibromo-o-xylylene intermediate can undergo cycloaddition reactions to form benzocyclobutane derivatives.
Common reagents used in these reactions include sodium iodide and dienophiles, with conditions typically involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
Organic Synthesis
3,4,5,6-Tetrabromo-O-xylene serves as a precursor for several important synthetic processes:
- Poly(o-phenylene vinylene) (o-PPV) : This compound is synthesized via electrochemical polymerization using this compound as a starting material. o-PPV is notable for its applications in organic light-emitting diodes (OLEDs) and solar cells .
- Ligand Synthesis : It is utilized in the synthesis of bitopic pyrazole-containing ligands which are important in coordination chemistry and catalysis .
Material Science
In material science, this compound is employed to develop organic thin-film transistors (OTFTs). By reacting with naphthalene moieties, it contributes to the fabrication of high-performance electronic devices .
Toxicological Studies
Research indicates that this compound has been evaluated for its genetic toxicity. In Ames tests conducted on Salmonella and E. coli strains, it was assessed for mutagenic potential . The results showed varying degrees of mutagenicity which are crucial for understanding the compound's safety profile in industrial applications.
Case Studies
Case Study 1: Synthesis of Poly(o-phenylene vinylene)
In a study evaluating the electrochemical polymerization process using this compound as a precursor for o-PPV production, researchers found that the resulting polymers exhibited enhanced conductivity and photoluminescence properties suitable for optoelectronic applications .
Case Study 2: Toxicity Assessment
A genetic toxicity evaluation highlighted that this compound exhibited mutagenic effects under certain conditions. This study emphasized the need for careful handling and regulation of brominated compounds in industrial settings .
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrabromo-O-xylene primarily involves its ability to undergo substitution and cycloaddition reactions. The bromine atoms in the compound make it a suitable candidate for forming reactive intermediates like α,α’-dibromo-o-xylylene, which can then participate in further chemical transformations .
Comparison with Similar Compounds
2,3,5,6-Tetrabromo-p-xylene (TBX)
- Structure : Bromine substituents on the para-xylene backbone.
- Properties : Similar molecular weight (421.77 g/mol) but distinct spatial arrangement of bromine atoms.
- Applications : Emerging substitute for polybrominated diphenyl ethers (PBDEs) in flame retardancy .
- Environmental Presence : Detected in sediments at concentrations of 0.05–0.30 µg/kg dry weight, comparable to the ortho isomer .
3,4,5,6-Tetrabromo-o-chlorotoluene
- Structure : Combines bromine and chlorine substituents on a toluene ring.
- Applications: Identified as a novel flame retardant with environmental persistence .
Tetrabromophthalic Anhydride (TBPA)
- Structure : A brominated cyclic anhydride with two bromine atoms per aromatic ring.
- Applications : Widely used in epoxy resins and polyesters for flame suppression .
- Key Difference : Higher thermal stability (>300°C) and reactivity due to the anhydride functional group .
Comparative Data Table
Key Research Findings
Flame Retardant Efficiency :
- Both ortho- and para-tetrabromo-xylene isomers show comparable flame suppression efficiency but differ in thermal degradation pathways due to substituent geometry .
- TBPA outperforms brominated xylenes in high-temperature applications (>250°C) due to its stable anhydride structure .
Environmental Impact: Brominated xylenes (ortho and para) are persistent in sediments but exhibit low acute toxicity in aquatic organisms . Limited data exist on long-term bioaccumulation or endocrine disruption risks for these compounds .
Synthetic Utility: this compound enhances nanoparticle dispersion in polymers, improving mechanical and optical properties in nanocomposites .
Biological Activity
3,4,5,6-Tetrabromo-O-xylene is an organobromine compound recognized for its potential biological activities and applications as a flame retardant. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₄(CHBr₂)₂. It is characterized by the presence of four bromine atoms attached to an o-xylene backbone. The compound is typically synthesized through the photochemical reaction of o-xylene with elemental bromine:
This process results in an off-white solid that is insoluble in water and exhibits low reactivity due to the high degree of bromination .
Endocrine Disruption
Research has indicated that brominated compounds, including this compound, may interfere with thyroid hormone metabolism. In vitro studies have shown that these compounds can compete with thyroxine (T₄) for binding sites on transthyretin (TTR), a transport protein for thyroid hormones. This competitive binding can disrupt normal endocrine functions .
Case Studies and Experimental Data
- Thyroid Hormone Binding Study : In a study assessing the competitive binding of several brominated flame retardants to TTR, it was found that compounds with higher degrees of bromination had increased binding affinity compared to T₄. This suggests a potential mechanism through which this compound could exert endocrine-disrupting effects .
- Cytotoxic Effects : Although direct studies on this compound are scarce, related compounds have shown significant cytotoxic effects at concentrations as low as 1 µM in various cancer cell lines. The implications for human health are concerning given the widespread use of brominated flame retardants in consumer products .
Summary of Biological Activities
Q & A
Q. What analytical methods are recommended for quantifying 3,4,5,6-Tetrabromo-o-xylene in environmental sediments?
A validated approach involves pressurized liquid extraction (PLE) followed by cleanup steps: gel permeation chromatography (GPC) to remove lipids and solid-phase extraction (SPE) on Oasis™ HLB and silica cartridges to eliminate interfering compounds. Final quantification is achieved via gas chromatography–mass spectrometry (GC-MS) using electron capture negative chemical ionization (ECNI), which enhances sensitivity for brominated analytes. This method achieves recoveries >85% and detects concentrations as low as 0.05 μg/kg in dry weight samples .
Q. In which environmental matrices has this compound been detected?
The compound has been identified in sediments and suspended particulate matter (SPM) from estuarine environments, such as the Western Scheldt estuary. Concentrations range from 0.05 to 0.30 μg/kg dry weight, highlighting its persistence in aquatic systems. Sampling should prioritize fine-grained sediments due to their higher organic carbon content, which adsorbs hydrophobic brominated flame retardants (BFRs) .
Q. How can cross-reactivity with structurally similar BFRs be minimized during analysis?
Use chromatographic optimization (e.g., DB-5MS columns) to resolve co-eluting peaks. Confirmatory analysis should employ retention time locking and monitor unique ion fragments (e.g., m/z signals specific to bromine isotopes). Method specificity is further improved by incorporating SPE cleanup with silica cartridges to separate this compound from analogues like 2,3,5,6-Tetrabromo-p-xylene .
Advanced Research Questions
Q. What experimental strategies improve recovery rates of this compound in complex matrices?
Optimize PLE parameters (temperature: 100–120°C; pressure: 1,500 psi) with a hexane:acetone (1:1) solvent mixture to maximize extraction efficiency. For lipid-rich samples, post-extraction GPC effectively reduces matrix interferences. Spike-and-recovery experiments using deuterated internal standards (e.g., -labeled BFRs) can correct for matrix effects and ionization suppression in GC-MS .
Q. How can crystallographic data validate the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For brominated aromatics, heavy atom effects enhance diffraction resolution. Structural validation should include Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Br⋯Br contacts), as demonstrated in related brominated furans .
Q. What kinetic models explain the environmental degradation pathways of this compound?
While direct data on degradation kinetics are limited, analogous studies on brominated xylenes suggest pseudo-first-order kinetics under ozonation (O/UV processes). For advanced modeling, incorporate parameters like hydroxyl radical (•OH) reactivity and photolytic half-lives. Contradictions in kinetic models (e.g., first- vs. second-order fits for similar BFRs) necessitate mechanistic studies using isotopically labeled tracers .
Q. How do regioselective synthesis protocols ensure bromination at the ortho positions in this compound?
Regioselectivity is achieved using Lewis acid catalysts (e.g., FeBr) under controlled temperatures (40–60°C) to direct bromine addition to the ortho positions of the xylene backbone. Reaction monitoring via NMR or Raman spectroscopy ensures intermediate stability. Post-synthesis purification employs recrystallization in non-polar solvents (e.g., dichloromethane/hexane) to isolate the target isomer .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
